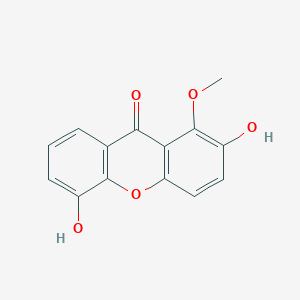

2,5-Dihydroxy-1-methoxyxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxy-1-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-14-9(16)5-6-10-11(14)12(17)7-3-2-4-8(15)13(7)19-10/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXALMAGQFXNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quest for 2,5-Dihydroxy-1-methoxyxanthone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sourcing and isolation of 2,5-Dihydroxy-1-methoxyxanthone, a member of the xanthone (B1684191) class of polyphenolic compounds. While specific literature detailing the isolation of this exact molecule is scarce, this document provides a comprehensive framework based on established methodologies for the isolation of structurally similar dihydroxy-monomethoxy-xanthones from various plant species. The protocols and data presented herein are synthesized from numerous studies on xanthone extraction and purification, offering a robust starting point for researchers seeking to isolate this or related compounds.

Natural Sources of Hydroxylated and Methoxylated Xanthones

Xanthones are predominantly found in a select number of plant families, with the Polygalaceae, Gentianaceae, and Clusiaceae families being particularly rich sources.[1][2][3][4][5] Species within the Polygala genus have been extensively studied and have yielded a diverse array of xanthones with varying hydroxylation and methoxylation patterns. While a definitive natural source for this compound is not prominently cited in available literature, researchers should consider screening species from these families, particularly those with a known history of producing complex xanthone derivatives.

Table 1: Examples of Hydroxylated and Methoxylated Xanthones from Polygala Species

| Compound Name | Plant Source | Reference |

| 1,3,6-Trihydroxy-2,5,7-trimethoxyxanthone | Polygala azizsancarii | [1] |

| 1,3-Dihydroxy-2,5,6,7-tetramethoxyxanthone | Polygala japonica | [6] |

| 3-Hydroxy-1,2,5,6,7-pentamethoxyxanthone | Polygala japonica | [2][6] |

| 2,7-Dihydroxy-1-methoxyxanthone | Polygala caudata | [7] |

| 1,3,7-Trihydroxy-2,6-dimethoxyxanthone | Polygala alpestris | [8] |

General Isolation Methodology

The isolation of xanthones from plant material typically follows a multi-step process involving extraction, fractionation, and purification. The following is a generalized protocol that can be adapted for the isolation of this compound.

Extraction

The initial step involves the extraction of the dried and powdered plant material with a suitable solvent. The choice of solvent is crucial and is often determined by the polarity of the target compound. For xanthones, methanol (B129727) or ethanol (B145695) are commonly used.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots, stems, or whole plant) at room temperature and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol (or methanol) at a ratio of 1:10 (w/v) at room temperature for 72 hours. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: Combine the filtrates from the extractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate the compounds based on their polarity. This is often achieved using liquid-liquid partitioning or column chromatography.

Experimental Protocol: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude extract in water.

-

Partitioning: Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

-

Collection: Collect each solvent fraction and evaporate the solvent to yield the respective fractions. The xanthones are typically expected to be present in the chloroform and ethyl acetate fractions.

Purification

The final step involves the purification of the target compound from the enriched fraction. This is usually accomplished through a combination of chromatographic techniques.

Experimental Protocol: Column Chromatography and Preparative HPLC

-

Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity. Monitor the fractions using Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing the target compound (as indicated by TLC) and further purify them on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water.

Table 2: Typical Chromatographic Conditions for Xanthone Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Column Chromatography | Silica gel (200-300 mesh) | n-Hexane:Ethyl Acetate (e.g., 100:0 to 0:100) | TLC with UV visualization |

| Column Chromatography | Sephadex LH-20 | Methanol | UV-Vis Spectrophotometer |

| Preparative HPLC | C18 (e.g., 10 µm, 250 x 20 mm) | Methanol:Water or Acetonitrile:Water | UV Detector (e.g., at 254 nm) |

Structural Elucidation

Once the pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for a Hypothetical this compound

| Technique | Expected Data |

| UV-Vis (in MeOH) | λmax (nm): ~240, 260, 310, 360 |

| IR (KBr) | νmax (cm⁻¹): ~3400 (O-H), 1650 (C=O, chelated), 1600, 1580 (aromatic C=C) |

| ¹H-NMR (e.g., 500 MHz, CDCl₃) | δ (ppm): ~12-13 (chelated OH), ~6.5-7.8 (aromatic protons), ~3.9 (OCH₃) |

| ¹³C-NMR (e.g., 125 MHz, CDCl₃) | δ (ppm): ~180 (C=O), ~160-165 (oxygenated aromatic carbons), ~100-140 (aromatic carbons), ~56 (OCH₃) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

References

- 1. d-nb.info [d-nb.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Three new xanthones from the roots of Polygala japonica Houtt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2,5-Dihydroxy-1-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has been isolated from various plant species, including Hypericum forrestii and the stem of Garcinia kola[1][2]. Xanthones, a class of polyphenolic compounds, are known for their diverse pharmacological activities, and this compound is emerging as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, including its antimicrobial and antiplasmodial properties. The guide also details the experimental protocols for key biological assays and visualizes potential signaling pathways based on the known mechanisms of action of related xanthone compounds.

Biological Activities

Current research has highlighted the antimicrobial and antiplasmodial activities of this compound. While its anti-inflammatory and antioxidant properties are areas of ongoing investigation, this guide will focus on the activities for which quantitative data are available.

Antimicrobial Activity

This compound has demonstrated activity against various strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, have been determined and are summarized in the table below[1].

Antiplasmodial Activity

The compound has also been evaluated for its activity against the malaria parasite, Plasmodium falciparum. It exhibited moderate in vitro antiplasmodial activity[3]. The half-maximal inhibitory concentration (IC50) value, indicating the concentration of the compound required to inhibit 50% of the parasite's growth, is presented in the following table.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Antibacterial Activity of this compound against Staphylococcus aureus Strains [1]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (various strains) | 128 - 256 |

Table 2: Antiplasmodial Activity of this compound [3]

| Parasite Strain | IC50 (µM) |

| Plasmodium falciparum | 46.30 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The antibacterial activity of this compound was assessed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various strains of Staphylococcus aureus.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to the final working concentration.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antiplasmodial Activity Assay (Parasite Lactate (B86563) Dehydrogenase - pLDH Assay)

The in vitro antiplasmodial activity of this compound was evaluated against Plasmodium falciparum using the parasite lactate dehydrogenase (pLDH) assay[3].

-

Parasite Culture: The P. falciparum strain is maintained in a continuous in vitro culture of human erythrocytes in a complete medium under a specific gas mixture (e.g., 5% CO₂, 5% O₂, and 90% N₂).

-

Drug Preparation and Plate Setup: The test compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in a 96-well microtiter plate.

-

Assay Procedure: Synchronized ring-stage parasites are added to the wells containing the drug dilutions. The plates are then incubated under the same conditions as the parasite culture for a full life cycle (e.g., 48 or 72 hours).

-

pLDH Assay: After incubation, the plates are subjected to freeze-thaw cycles to lyse the erythrocytes. The activity of pLDH is then measured by adding a substrate/cofactor mixture and a chromogen. The pLDH enzyme catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan (B1609692) product. The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are still under investigation, the biological activities of structurally related xanthones provide insights into its potential mechanisms of action. The following diagrams illustrate these hypothesized pathways.

Hypothesized anticancer mechanism of this compound.

Many xanthone derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis (programmed cell death).

Postulated anti-inflammatory mechanism of this compound.

The anti-inflammatory activity of many natural compounds, including xanthones, often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli like lipopolysaccharide (LPS) and lead to the expression of pro-inflammatory genes. Inhibition of these pathways by compounds like this compound can reduce the inflammatory response.

Conclusion

This compound is a promising natural product with demonstrated antibacterial and antiplasmodial activities. Further research is warranted to fully elucidate its spectrum of biological activities, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. The experimental protocols and hypothesized signaling pathways presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other related xanthone compounds. As more data becomes available, a clearer understanding of the structure-activity relationships and mechanisms of action will emerge, paving the way for the development of novel therapeutic agents.

References

- 1. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2,5-Dihydroxy-1-methoxyxanthone: A Technical Guide

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. This core structure allows for a wide range of substitutions, leading to a vast diversity of pharmacological activities. 2,5-Dihydroxy-1-methoxyxanthone is a specific xanthone (B1684191) that has been identified as a natural product from Mammea siamensis. While in-depth pharmacological studies specifically targeting this compound are limited in publicly available literature, this guide synthesizes the known information and extrapolates potential properties based on the activities of structurally related xanthone derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this class of compounds.

Xanthone derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] The specific arrangement and nature of substituent groups on the xanthone core are critical determinants of their biological activity.

Pharmacological Activities of Structurally Related Xanthones

Due to the scarcity of direct experimental data for this compound, this section summarizes the pharmacological properties of analogous dihydroxy- and methoxy-substituted xanthones. These findings provide a basis for predicting the potential therapeutic applications of the target compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of xanthone derivatives. The cytotoxic effects are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2][3] The position of hydroxyl and methoxy (B1213986) groups significantly influences the cytotoxic potency.[2] For instance, some polyhydroxyxanthone derivatives have been identified as potent in vitro anticancer agents.[2]

Anti-inflammatory and Analgesic Activities

Xanthones are recognized for their anti-inflammatory properties. For example, 2,8-dihydroxy-1,6-dimethoxyxanthone has been shown to significantly reduce paw edema in in vivo models and has demonstrated analgesic effects.[4] The proposed mechanism for its anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes.[4] Another related compound, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human macrophages.[5]

Antioxidant Activity

The antioxidant capacity of xanthones is a well-documented property, largely attributed to their hydroxyl substitutions which can act as free radical scavengers.[3] The antioxidant potential is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay.[3]

Quantitative Pharmacological Data

The following tables summarize quantitative data for various xanthone derivatives, illustrating the range of activities observed within this compound class. It is important to note that this data is for structurally related compounds and not for this compound itself.

Table 1: In Vitro Anticancer Activity of Selected Xanthone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4,6-Trihydroxyxanthone (Compound 5) | WiDr (colon cancer) | 37.8 | [2] |

| 3,4-dihydro-12-hydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one (Compound 6) | Leukemia cell lines | Potent antiproliferative effects | [6] |

| Diethylamino-substituted xanthone (Compound 15) | MGC-803 (gastric carcinoma) | Broad-spectrum activity | [6] |

| Trihydroxyxanthone 3a | MCF-7 (breast cancer) | 184 ± 15 | [3] |

| Trihydroxyxanthone 3a | WiDr (colon cancer) | 254 ± 15 | [3] |

| Trihydroxyxanthone 3a | HeLa (cervical cancer) | 277 ± 9 | [3] |

Table 2: In Vitro Antioxidant Activity of Selected Xanthone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Dihydroxyxanthone 3b | DPPH Radical Scavenging | 349 ± 68 | [3] |

| 1,8-dihydroxy-3,6-dimethoxy-xanthone-5-O-[α-ʟ-rhamnopyranosyl-(1″→2′)]-β-d-glucopyranoside (Compound 130) | DPPH Radical Scavenging | 79.3 ± 2.65 | [7] |

| Shamimoside (Compound 33) | DPPH Radical Scavenging | 150 µg/mL | [7] |

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of xanthones are a result of their interaction with various cellular targets and signaling pathways.

Modulation of MAPK Signaling Pathway

One of the key signaling pathways modulated by xanthones is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. A study on 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) demonstrated its ability to modulate the MAPK pathway in multidrug-resistant cancer cells.[8] This suggests that xanthones may exert their anticancer effects by influencing key kinases such as p38, JNK, and ERK.[8]

Caption: Postulated modulation of the MAPK signaling pathway by xanthone derivatives.

Experimental Protocols

This section provides an overview of standard methodologies used to assess the key pharmacological properties of xanthone derivatives.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

-

Cell Culture: Cancer cell lines (e.g., WiDr, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the xanthone compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[10]

-

Sample Preparation: The xanthone compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.[3]

-

DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.[10]

-

Reaction Mixture: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically around 517 nm).[3]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample-treated DPPH solution to that of a control (DPPH solution without the sample). The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[10]

Caption: General experimental workflow for the pharmacological evaluation of a xanthone derivative.

Conclusion

This compound belongs to the pharmacologically significant class of xanthones. While direct experimental evidence for its biological activities is currently limited, the extensive research on structurally similar compounds strongly suggests its potential as an anticancer, anti-inflammatory, and antioxidant agent. Further investigation is warranted to fully elucidate the pharmacological profile of this compound, determine its specific mechanisms of action, and evaluate its therapeutic potential. The data and protocols presented in this guide offer a foundational framework for researchers to design and conduct such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sigarra.up.pt [sigarra.up.pt]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dihydroxy-1-methoxyxanthone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,5-Dihydroxy-1-methoxyxanthone, a member of the xanthone (B1684191) class of oxygenated heterocyclic compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available information and draws upon extensive research on structurally related xanthone derivatives to infer its chemical and biological properties. This guide covers its chemical structure, physicochemical properties in comparison to other known isomers, generalized experimental protocols for synthesis and isolation, and hypothesized biological activities and signaling pathways. The content is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Introduction to Xanthones

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in pharmacology and medicinal chemistry.[1][2] Found in various higher plants, fungi, and lichens, they exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The biological efficacy of xanthone derivatives is often dictated by the substitution pattern on their tricyclic core, with hydroxyl and methoxyl groups playing a crucial role in their mechanism of action.[2]

Chemical Structure and Properties of this compound

Chemical Structure

This compound (CAS Number: 173220-32-1) possesses the characteristic xanthone backbone with two hydroxyl groups at positions 2 and 5, and a methoxy (B1213986) group at position 1.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, a certificate of analysis from a commercial supplier provides some basic information.[4] To offer a more comprehensive understanding, the following table presents this information alongside computed and experimental data for structurally similar dihydroxy-methoxyxanthone isomers.

| Property | This compound | 1,7-Dihydroxy-4-methoxyxanthone[5] | 1,5-Dihydroxy-3-methoxyxanthone[6] |

| CAS Number | 173220-32-1[4] | 87339-76-2 | 3561-81-7 |

| Molecular Formula | C₁₄H₁₀O₅[4] | C₁₄H₁₀O₅ | C₁₄H₁₀O₅ |

| Molecular Weight | 258.22 g/mol [4] | 258.23 g/mol | 258.23 g/mol |

| Appearance | Powder[4], Yellow powder[7] | Data not available | Data not available |

| Purity | >98%[4] | Data not available | Data not available |

| XLogP3 | Data not available | 2.8 | 2.8 |

| Hydrogen Bond Donors | Data not available | 2 | 2 |

| Hydrogen Bond Acceptors | Data not available | 5 | 5 |

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, generalized methods for the synthesis, isolation, and structural elucidation of xanthones are well-established.

General Synthetic Approach: Eaton's Reagent

A common method for synthesizing the xanthone core involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) partner, often mediated by Eaton's reagent (P₂O₅ in CH₃SO₃H).[8]

Generalized Synthesis Workflow

Figure 2. Generalized workflow for xanthone synthesis.

Methodology:

-

Reaction Setup: Equimolar amounts of the appropriate salicylic acid and phenol precursors are added to Eaton's reagent.

-

Condensation: The mixture is heated to facilitate the Friedel-Crafts acylation, leading to the formation of a 2,2'-dihydroxybenzophenone (B146640) intermediate.[9]

-

Cyclodehydration: Further heating in the acidic medium promotes intramolecular cyclization and dehydration to form the xanthone ring.[10]

-

Workup: The reaction mixture is quenched with ice water, and the precipitated crude product is collected by filtration.

-

Purification: The crude xanthone is purified using techniques such as column chromatography over silica (B1680970) gel.[8]

General Protocol for Isolation from Natural Sources

Xanthones are often isolated from plant materials, particularly from families like Clusiaceae and Gentianaceae.[1]

Methodology:

-

Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to maceration or Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[11][12]

-

Fractionation: The crude extracts are concentrated under reduced pressure and may be partitioned between immiscible solvents to achieve initial separation.

-

Chromatography: The resulting fractions are subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) with various solvent systems to isolate individual compounds.[13] Thin-Layer Chromatography (TLC) is used to monitor the separation.

-

Crystallization: Purified compounds are often recrystallized to obtain high-purity crystals for structural analysis.

Structural Elucidation

The structure of a purified xanthone is determined using a combination of spectroscopic techniques.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.[17] 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity and assign specific proton and carbon signals, which is crucial for identifying the substitution pattern on the xanthone core.[18][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.[12] Fragmentation patterns can provide further structural clues.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretches, which are characteristic of the xanthone structure.[19][20]

-

Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum reveals the characteristic absorption maxima of the conjugated xanthone chromophore.[15]

Biological Activity and Signaling Pathways (Hypothesized)

Direct studies on the biological activity of this compound are not available. However, based on the extensive research on structurally related dihydroxy- and methoxy-substituted xanthones, it is plausible to hypothesize its potential biological effects and mechanisms of action.

Postulated Biological Activities

-

Antioxidant Activity: The presence of phenolic hydroxyl groups suggests that this compound likely possesses antioxidant properties by acting as a free radical scavenger.[21][22]

-

Anti-inflammatory Activity: Many xanthones modulate inflammatory pathways.[3] It is hypothesized that this compound could inhibit the production of pro-inflammatory mediators.

-

Anticancer Potential: Xanthone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] The specific arrangement of hydroxyl and methoxyl groups is critical for this activity.

Hypothesized Signaling Pathway Modulation

The biological effects of xanthones are often mediated through their interaction with key cellular signaling pathways. A plausible mechanism of action for this compound, based on studies of its analogs, could involve the modulation of the Nrf2 and NF-κB pathways, which are central to the cellular antioxidant and inflammatory responses, respectively.[3]

Hypothesized Anti-inflammatory and Antioxidant Signaling

References

- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. 1,7-Dihydroxy-4-methoxyxanthone | C14H10O5 | CID 5465785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Dihydroxy-3-methoxyxanthone | C14H10O5 | CID 5281651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Casno:173220-32-1 [lookchem.com]

- 8. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]

- 10. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. cdatp.publia.org [cdatp.publia.org]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

Biosynthesis of 2,5-Dihydroxy-1-methoxyxanthone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plant species and are known for their diverse pharmacological activities. The biosynthesis of these compounds is a complex process involving multiple enzymatic steps, starting from primary metabolism and leading to a wide array of structurally diverse molecules. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 2,5-dihydroxy-1-methoxyxanthone in plants. While the complete pathway for this specific xanthone (B1684191) has not been fully elucidated in a single study, this guide consolidates current knowledge on general xanthone biosynthesis and proposes a plausible route to its formation, supported by evidence from related pathways. This document details the key enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

Core Biosynthetic Pathway of Xanthones

The biosynthesis of xanthones in plants generally originates from the shikimate and acetate-malonate pathways.[1][2][3] The shikimate pathway provides the B-ring of the xanthone scaffold, while the acetate-malonate pathway contributes to the A-ring.[3] A key intermediate in the biosynthesis of most xanthones is the benzophenone (B1666685) derivative, 2,3′,4,6-tetrahydroxybenzophenone.[1][2][4] This central precursor is then subjected to regioselective oxidative cyclization to form the core tricyclic xanthone structures, primarily 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX).[1][2][3][4][5][6][7] These core structures are then further modified by a series of tailoring enzymes, including hydroxylases, O-methyltransferases (OMTs), glycosyltransferases, and prenyltransferases, to generate the vast diversity of naturally occurring xanthones.[1][4][5]

Proposed Biosynthetic Pathway of this compound

Based on the established principles of xanthone biosynthesis, a plausible pathway for the formation of this compound can be proposed, likely originating from the 1,3,5-trihydroxyxanthone (1,3,5-THX) core. This proposed pathway involves two key enzymatic modifications: a hydroxylation step and a subsequent O-methylation step.

Proposed Pathway Diagram

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of xanthone biosynthetic genes contributing to the vivid red coloration of red-flowered gentian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Dihydroxy-1-methoxyxanthone

Introduction

2,5-Dihydroxy-1-methoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are of significant interest due to their diverse biological activities. Spectroscopic analysis is the cornerstone of structural elucidation for such molecules. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, functional groups, and connectivity. This document provides a summary of the expected spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Note: Predicted chemical shifts (δ) are in ppm relative to a standard (e.g., TMS). Actual values can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.4 - 6.6 | d | ~2.0 |

| H-4 | 7.2 - 7.4 | d | ~2.0 |

| H-6 | 7.0 - 7.2 | t | ~8.0 |

| H-7 | 7.5 - 7.7 | dd | ~8.0, 1.5 |

| H-8 | 6.8 - 7.0 | dd | ~8.0, 1.5 |

| 1-OCH₃ | 3.8 - 4.0 | s | - |

| 2-OH | 12.0 - 13.0 | s (br) | - |

| 5-OH | 9.0 - 10.0 | s (br) | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 160 - 162 |

| C-2 | 162 - 164 |

| C-3 | 98 - 100 |

| C-4 | 108 - 110 |

| C-4a | 155 - 157 |

| C-5 | 154 - 156 |

| C-6 | 118 - 120 |

| C-7 | 135 - 137 |

| C-8 | 110 - 112 |

| C-8a | 120 - 122 |

| C-9 (C=O) | 180 - 183 |

| C-9a | 105 - 107 |

| C-10a | 145 - 147 |

| 1-OCH₃ | 55 - 57 |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 258 | [M]⁺ | Molecular Ion |

| 243 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy (B1213986) group |

| 230 | [M - CO]⁺ | Loss of carbon monoxide from the xanthone core |

| 215 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and carbon monoxide |

| 151/107 | RDA Fragments | Retro-Diels-Alder fragmentation of the heterocyclic ring |

Note: Values are in wavenumbers (cm⁻¹). The appearance of bands (e.g., broad, sharp) is also a key characteristic.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl groups (intermolecular H-bonding) |

| ~3080 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Methoxy C-H |

| 1650 - 1630 | Strong | C=O Stretch | Ketone (conjugated and H-bonded) |

| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic ring |

| 1480 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring |

| 1300 - 1200 | Strong | C-O Stretch | Aryl ether |

| 1150 - 1050 | Strong | C-O Stretch | Phenol |

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1] A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the definitive assignment of proton and carbon signals.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS (0.00 ppm).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.[2] For solid-state analysis, the sample can be introduced directly.

-

Instrumentation: A variety of mass spectrometers can be used, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, often coupled with a liquid chromatography system (LC-MS).[3] Ionization can be achieved through methods like Electrospray Ionization (ESI) or Electron Impact (EI).[4][5]

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range (e.g., 50-500 Da) to detect the molecular ion.

-

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.[6] This is crucial for structural elucidation.[6]

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe) and pressure is applied to ensure good contact. This is a common and convenient method for solid samples.[3]

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[7]

-

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a typical range of 4000 to 400 cm⁻¹.[7][8] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[9]

-

Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups present in the molecule using correlation tables.[7] Key regions to analyze include the O-H/N-H stretch region (3700-3200 cm⁻¹), the C=O stretch region (1800-1650 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an isolated natural product.

Caption: Workflow for Natural Product Structure Elucidation.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. amherst.edu [amherst.edu]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Experimental Design [web.mit.edu]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Xanthone Derivatives: A Technical Guide to Their In Vitro Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the vast and diverse chemical scaffolds explored, xanthones, a class of oxygenated heterocyclic compounds, have emerged as a particularly promising source of potential therapeutic leads. Both natural and synthetic xanthone (B1684191) derivatives have demonstrated significant in vitro anticancer activity across a wide spectrum of human cancer cell lines. This technical guide provides an in-depth overview of the in vitro anticancer properties of xanthone derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

In Vitro Cytotoxicity of Xanthone Derivatives

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of and kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this cytotoxic potential. The following tables summarize the in vitro anticancer activity of various xanthone derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Natural Xanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-Mangostin | A549 (Lung) | 7.82 - 23.7 | [1] |

| HepG2 (Liver) | - | ||

| HT-29 (Colon) | - | ||

| MCF-7 (Breast) | - | ||

| HeLa (Cervical) | - | ||

| Gambogic Acid | Caco-2 (Colon) | - | [2] |

| HT-29 (Colon) | - | [2] | |

| LoVo (Colon) | - | [2] | |

| 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate | KB (Nasopharyngeal) | 1.50 (µg/mL) | [3] |

| KBv200 (Nasopharyngeal) | 2.50 (µg/mL) | [3] | |

| Ananixanthone | Various | 19.8 | [1] |

| Novel Prenylated Xanthone (from Garcinia mangostana) | U-87 (Glioblastoma) | 6.39 | [3] |

| SGC-7901 (Gastric) | 8.09 | [3] | |

| PC-3 (Prostate) | 6.21 | [3] | |

| H460 (Lung) | 7.84 | [3] | |

| A549 (Lung) | 4.84 | [3] | |

| CNE-1 (Nasopharyngeal) | 3.35 | [3] | |

| CNE-2 (Nasopharyngeal) | 4.01 | [3] |

Table 2: In Vitro Anticancer Activity of Synthetic Xanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-dihydroxyxanthone | HeLa (Cervical) | 0.086 (mM) | |

| WiDr (Colon) | 0.114 (mM) | ||

| Compound 2 (unspecified structure) | KB (Nasopharyngeal) | - | [1] |

| MCF-7 (Breast) | - | [1] | |

| Compound 7 (aminoalkanol derivative) | Various | Micromolar concentrations | [4] |

| Compound 12 (aminoalkanol derivative) | Various | Micromolar concentrations | [4] |

| Compound 13 (aminoalkanol derivative) | Various | Micromolar concentrations | [4] |

| Compound 15 (aminoalkanol derivative) | Various | Micromolar concentrations | [4] |

| XD-1 (pyrano[2,3-c]xanthen-7-one derivative) | HepG2 (Liver) | 18.6 | [5] |

Mechanisms of Anticancer Action

Xanthone derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][3][6] These events are often triggered by the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Xanthone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] A common mechanism involves the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[8] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[7][9]

Cell Cycle Arrest

In addition to inducing apoptosis, xanthone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as G1, S, or G2/M phases.[10][11][12] This prevents cancer cells from dividing and replicating their DNA, ultimately leading to cell death. The specific phase of cell cycle arrest can depend on the particular xanthone derivative and the cancer cell line being treated.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is often hyperactivated in cancer. Several xanthone derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[5][13]

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of in vitro anticancer studies, it is crucial to follow standardized and detailed experimental protocols. The following sections outline the methodologies for the key assays discussed in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the xanthone derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. researchhub.com [researchhub.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. Apoptotic proteins in the temporal cortex in schizophrenia: high Bax/Bcl-2 ratio without caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

An In-depth Technical Guide to Dihydroxy-Methoxyxanthones: Discovery, Properties, and Experimental Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the broader class of dihydroxy-monomethoxyxanthones due to the current absence of specific published data on the discovery, history, and detailed experimental analysis of 2,5-dihydroxy-1-methoxyxanthone. The information presented herein is a composite derived from studies on structurally related and well-documented isomers.

Introduction: The Xanthone (B1684191) Scaffold in Drug Discovery

Xanthones (9H-xanthen-9-one) are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone framework.[1] These secondary metabolites are widely distributed in higher plants, particularly in the families Gentianaceae, Clusiaceae, and Polygalaceae, as well as in fungi and lichens.[2] The xanthone nucleus can be substituted with various functional groups, most commonly hydroxyl and methoxy (B1213986) groups, leading to a vast diversity of structures with a wide array of biological activities.[3] This structural diversity has made xanthones a "privileged structure" in medicinal chemistry, with demonstrated potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.[1] The biological activity of a xanthone is highly dependent on the substitution pattern on its core structure.[2] This guide focuses on dihydroxy-monomethoxy substituted xanthones, a subgroup that has garnered significant interest for its therapeutic potential.

History and Discovery of Dihydroxy-Methoxyxanthones

While specific historical data for this compound is not available, the discovery of related isomers dates back several decades. One of the earliest and most well-known examples is Gentisin (1,7-dihydroxy-3-methoxyxanthone), first isolated from the roots of Gentiana lutea (yellow gentian).[4] Another related compound, 1,5-dihydroxy-3-methoxyxanthone (also known as Mesuaxanthone A), has been isolated from various plant species, including Hypericum japonicum and Garcinia subelliptica.[5] The glycoside form of this xanthone, 1,5-dihydroxy-3-methoxyxanthone-8-O-β-d-glucopyranoside (Swertianolin), was discovered in Gentiana campestris in 1974 and later isolated from Swertia paniculata.[2][6] The discovery of these compounds has largely been the result of phytochemical investigations of traditional medicinal plants.

The general workflow for the discovery and isolation of novel xanthones from natural sources is depicted below.

Caption: General experimental workflow for the discovery of xanthones.

Physicochemical and Biological Data

Quantitative data for specific dihydroxy-monomethoxyxanthone isomers are summarized below. This data provides a comparative context for the potential properties of this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source (Example) | Reported Biological Activity | IC50 / MIC Values |

| 1,3-Dihydroxy-2-methoxyxanthone | C14H10O5 | 258.23 | Polygala caudata[7] | Not specified in available abstracts | Not available |

| 1,5-Dihydroxy-3-methoxyxanthone | C14H10O5 | 258.23 | Hypericum japonicum, Garcinia subelliptica[5] | Plant metabolite | Not available |

| 1,7-Dihydroxy-3-methoxyxanthone (Gentisin) | C14H10O5 | 258.23 | Gentiana lutea, Polygala tenuifolia[4] | Antioxidant, Anti-inflammatory, MAO inhibitor[8] | Not specified |

| 1,3-Dihydroxy-7-methoxyxanthone (Isogentisin) | C14H10O5 | 258.23 | Gentiana lutea[8] | Potent MAO inhibitor, Antitubercular[8] | Not specified |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of a specific dihydroxy-monomethoxyxanthone are often proprietary to the discovering research group. However, generalized procedures can be outlined based on established methodologies for xanthone chemistry.

General Protocol for Isolation from Plant Material

This protocol is a representative example for the isolation of xanthones from a plant source, such as the aerial parts of a Swertia species.

-

Preparation of Plant Material: The air-dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Extraction and Fractionation: The resulting extract is filtered and concentrated under reduced pressure. The crude extract is then suspended in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Xanthones are typically enriched in the chloroform and ethyl acetate fractions.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fine Purification: Fractions containing the target xanthone are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

General Protocol for Chemical Synthesis

The synthesis of dihydroxy-monomethoxyxanthones can be achieved through several methods. The Grover, Shah, and Shah (GSS) reaction is a common approach.

-

Reaction Setup: A dihydroxybenzoic acid is reacted with a methoxyphenol in the presence of a condensing agent. A common and effective condensing agent for this reaction is Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

-

Reaction Conditions: The reaction mixture is typically heated at a moderate temperature (e.g., 80°C) for several hours to facilitate the acylation and subsequent cyclodehydration to form the xanthone core.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The precipitate is then filtered, dried, and purified by column chromatography to yield the desired dihydroxy-monomethoxyxanthone.

Signaling Pathways and Mechanism of Action

The diverse biological effects of xanthones are a result of their interaction with multiple cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the activities of related compounds suggest potential mechanisms of action, particularly in the context of inflammation and cancer.

Many xanthones exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] A hypothetical signaling pathway for the anti-inflammatory and anticancer effects of a dihydroxy-monomethoxyxanthone is presented below.

Caption: Hypothetical anti-inflammatory and pro-apoptotic signaling pathway.

The biosynthesis of the xanthone core in plants involves the shikimate and acetate-malonate pathways, which converge to form a benzophenone (B1666685) intermediate that cyclizes to the characteristic tricyclic structure.

Caption: General biosynthetic pathway of xanthones in plants.

Conclusion and Future Directions

Dihydroxy-monomethoxyxanthones represent a promising subclass of natural products with significant potential for the development of new therapeutic agents. While a substantial body of research exists for certain isomers like gentisin, many other potential structures, including this compound, remain to be explored. Future research should focus on the systematic synthesis and biological evaluation of a wider range of dihydroxy-monomethoxyxanthone isomers to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis [mdpi.com]

- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gentisin | C14H10O5 | CID 5281636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-Dihydroxy-3-methoxyxanthone | C14H10O5 | CID 5281651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological effects of xanthones as cardiovascular protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Therapeutic Targets of 2,5-Dihydroxy-1-methoxyxanthone

A comprehensive review of the current scientific landscape reveals a significant gap in the literature regarding the specific biological activities and therapeutic targets of 2,5-Dihydroxy-1-methoxyxanthone. While this xanthone (B1684191) derivative is commercially available for research purposes (CAS 173220-32-1), dedicated studies elucidating its mechanism of action, quantitative biological data, and specific signaling pathway interactions are not present in the public domain.

This guide, therefore, pivots to provide a detailed overview of the therapeutic potential of the broader xanthone class, drawing on data from structurally similar and well-researched analogs. This approach aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the probable bioactivities of this compound and to provide a framework for its future investigation.

The Xanthone Scaffold: A Privileged Structure in Medicinal Chemistry

Xanthones, characterized by their tricyclic dibenzo-γ-pyrone core, are a class of polyphenolic compounds abundant in higher plants, fungi, and lichens. Their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have established them as "privileged structures" in the field of drug discovery. The specific biological effects of a xanthone derivative are intricately linked to the substitution pattern on its core structure, including the number and position of hydroxyl, methoxyl, and prenyl groups.

Postulated Therapeutic Targets Based on Analogous Xanthones

Based on the activities of structurally related hydroxy- and methoxy-substituted xanthones, this compound is hypothesized to interact with several key therapeutic targets. The presence of both hydroxyl and methoxyl groups suggests a potential for a range of biological effects.

Anticancer Activity

Numerous xanthone derivatives have demonstrated potent anticancer activities through various mechanisms.

-

Topoisomerase II Inhibition: Hydroxyxanthones have been shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. Molecular docking studies suggest that the hydroxyl groups can form hydrogen bonds and π–π stacking interactions with the DNA chains within the enzyme's active site, leading to cell cycle arrest and apoptosis.[1]

-

Kinase Inhibition: Certain xanthones have been identified as inhibitors of key signaling kinases involved in cancer progression. For example, 1,3,6-trihydroxy-4,5,7-trichloroxanthone has been shown to dock at the active sites of Raf-1 and c-Jun N-terminal kinase (JNK), both of which are implicated in doxorubicin (B1662922) resistance.

-

Induction of Apoptosis: Xanthones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

Quantitative Data for Analogous Xanthones in Anticancer Assays:

| Xanthone Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Trihydroxyxanthone 3a | MCF-7 | MTT | 184 ± 15 | [1] |

| Trihydroxyxanthone 3a | WiDr | MTT | 254 ± 15 | [1] |

| Trihydroxyxanthone 3a | HeLa | MTT | 277 ± 9 | [1] |

| 1,3,6-trihydroxy-4,5,7-trichloroxanthone | Raji | MTT | 15.95 ± 3.10 |

Anti-inflammatory Activity

The anti-inflammatory properties of xanthones are well-documented and are often attributed to their ability to modulate key inflammatory pathways.

-

NF-κB and MAPK Signaling: Many xanthones are known to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines and chemokines.

-

Inhibition of Pro-inflammatory Mediators: For instance, 1,2-dihydroxyxanthone has been shown to inhibit the synthesis of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human macrophages.

Antioxidant Activity

The polyphenolic nature of xanthones endows them with significant antioxidant properties.

-

Radical Scavenging: The hydroxyl groups on the xanthone scaffold can donate hydrogen atoms to neutralize free radicals, such as those generated during oxidative stress. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is commonly used to quantify this activity.

-

Mitochondrial Antioxidant Activity: Some xanthones, like 1,2-dihydroxyxanthone, have demonstrated the ability to mitigate oxidative stress within mitochondria, the primary site of cellular reactive oxygen species (ROS) production.

Quantitative Data for Analogous Xanthones in Antioxidant Assays:

| Xanthone Derivative | Assay | IC50 (µM) | Reference |

| Dihydroxyxanthone 3b | DPPH | 349 ± 68 | [1] |

Experimental Protocols for Future Investigation

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is required. The following are generalized protocols that can be adapted for its study.

In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a widely used method to measure cytotoxicity.

-

Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Mix the xanthone solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways and experimental workflows for investigating this compound, the following diagrams are provided.

Caption: Postulated anticancer mechanisms of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on analogous xanthone derivatives provides a strong foundation for predicting its biological activities. It is anticipated to possess anticancer, anti-inflammatory, and antioxidant properties. Future research should focus on a systematic in vitro and in vivo evaluation to validate these predicted activities, identify specific molecular targets, and elucidate the underlying mechanisms of action. Such studies are crucial to unlock the full therapeutic potential of this and other under-investigated xanthone compounds.

References

An In-depth Technical Guide to the Antioxidant Potential of Substituted Xanthones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of substituted xanthones, a class of polyphenolic compounds with significant therapeutic potential. The unique dibenzo-γ-pyrone scaffold of xanthones allows for a wide variety of substitutions, which in turn modulates their biological activities, including their capacity to counteract oxidative stress.[1][2][3] This document details the structure-activity relationships, mechanisms of action, and quantitative antioxidant data for various xanthone (B1684191) derivatives. Furthermore, it provides detailed experimental protocols for key antioxidant assays and visualizes complex biological pathways and workflows to facilitate understanding and application in a research and development setting.

Structure-Activity Relationships (SAR) in Xanthone Antioxidants

The antioxidant capacity of a xanthone is intrinsically linked to the nature, number, and position of substituent groups on its tricyclic core.[3] Understanding these relationships is crucial for the rational design of novel and potent antioxidant agents.

Key structural features that govern the antioxidant potential include:

-

Hydroxyl (-OH) Groups: The number and location of hydroxyl groups are the most critical determinants of antioxidant activity. The presence of vicinal diol groups, particularly catechol moieties (e.g., 5,6-catechol, 6,7-catechol, or 7,8-catechol), significantly enhances antioxidant potential.[4][5] These structures are highly effective at donating hydrogen atoms or electrons to neutralize free radicals.

-

Methoxy (B1213986) (-OCH3) and Methyl (-CH3) Groups: While less impactful than hydroxyl groups, the presence of methoxy and methyl groups can influence the lipophilicity and electronic properties of the xanthone molecule, thereby modulating its antioxidant effects.[6]

-

Isoprenyl and Other Lipophilic Groups: The addition of isoprenyl, cyclized isoprenyl, or other lipophilic groups can affect the molecule's ability to interact with cellular membranes and scavenge lipid-soluble radicals, although they have a slight effect on the core electron-transfer potential.[4]

-

Glycosyl Residues: C-glycosylation may enhance the antioxidant capacity of xanthones.[7]

The electron-transfer (ET) potential, a key mechanism for antioxidant activity, is dominated by the presence of hydroquinone (B1673460) or catechol moieties.[4] Other structural features, such as single phenolic -OH groups or resorcinol (B1680541) moieties, have a less pronounced effect on this potential.[4]

References

- 1. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship and Prediction of the Electron‐Transfer Potential of the Xanthones Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of xanthones in medicinal plants

An In-depth Technical Guide to the Natural Occurrence of Xanthones in Medicinal Plants

Introduction

Xanthones, or 9H-xanthen-9-ones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold (C₁₃H₈O₂).[1] These secondary metabolites are found in a select number of higher plant families, as well as in fungi and lichens.[2][3] The structural diversity of xanthones, arising from various substitutions like hydroxylation, methylation, prenylation, and glycosylation, contributes to their wide range of pharmacological activities.[1][4] This has made them a significant area of focus for researchers in medicinal chemistry and drug development.[2] This guide provides a detailed overview of the natural occurrence of xanthones, their biosynthesis, quantitative analysis, relevant experimental protocols, and the signaling pathways underlying their biological effects.

Natural Distribution and Classification

Xanthones are predominantly found in higher plant families such as the Clusiaceae (Guttiferae), Hypericaceae, Gentianaceae, and Polygalaceae.[1][4][5] Among the most studied genera are Garcinia, Hypericum, Gentiana, and Calophyllum, which are rich sources of these compounds.[6][7]

Based on their chemical structure and substituents, naturally occurring xanthones can be classified into several categories:

-

Simple Oxygenated Xanthones: Contain hydroxy, methoxy, or methyl groups.[3]

-

Xanthone (B1684191) Glycosides: Linked to a sugar moiety via an O-glycosidic or C-glycosidic bond. Mangiferin is a well-known C-glycoside.[1][4]

-

Prenylated Xanthones: Feature one or more prenyl groups, which often enhance their biological activity.[4]

-

Bisxanthones: Dimeric structures formed from two xanthone units.[4]

-

Xanthonolignoids: Hybrids of xanthone and lignan (B3055560) structures.[8]

-

Caged Xanthones: Possess a complex, caged skeleton, primarily found in the Garcinia genus.[9]

Biosynthesis of Xanthones in Plants

The biosynthesis of the xanthone core in higher plants is a complex process involving a combination of the shikimate and acetate (B1210297) (polyketide) pathways.[4][10] The shikimate pathway, located in the plastids, produces aromatic amino acid precursors, while the acetate pathway in the endoplasmic reticulum provides the building blocks for the second aromatic ring.[10][11]